molecular formula C18H21N3O B2831030 N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1280785-03-6

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2831030
CAS No.: 1280785-03-6
M. Wt: 295.386
InChI Key: DLJIQUNSHYCNBI-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring system substituted at the 2-position with a methyl group and at the 5-position with a piperidine-2-carboxamide moiety, which is further substituted with a prop-2-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by functionalization at the 2- and 5-positions. The piperidine-2-carboxamide moiety can be introduced through amide bond formation, and the prop-2-yn-1-yl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the alkyne to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the alkyne group may produce the corresponding alkene or alkane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: As a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, through binding interactions that modulate their activity. The prop-2-yn-1-yl group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide include other indole derivatives with different substituents at the 2- and 5-positions, such as:

  • This compound
  • 2-methyl-1H-indole-5-carboxamide
  • 1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives

Properties

IUPAC Name

N-(2-methyl-1H-indol-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-3-9-21-10-5-4-6-17(21)18(22)20-15-7-8-16-14(12-15)11-13(2)19-16/h1,7-8,11-12,17,19H,4-6,9-10H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJIQUNSHYCNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCCCN3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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